molecular formula C16H25NO2 B255100 N-(1,5-dimethylhexyl)-3-methoxybenzamide

N-(1,5-dimethylhexyl)-3-methoxybenzamide

Cat. No. B255100
M. Wt: 263.37 g/mol
InChI Key: KSORRBJGVNOIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethylhexyl)-3-methoxybenzamide, also known as DMH-1, is a small molecule inhibitor that targets the BMP (bone morphogenetic protein) signaling pathway. The BMP pathway is involved in various biological processes, including embryonic development, tissue homeostasis, and bone formation. DMH-1 has been shown to have potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular disorders.

Mechanism of Action

N-(1,5-dimethylhexyl)-3-methoxybenzamide inhibits the BMP signaling pathway by binding to the BMP type I receptors, ALK2, ALK3, and ALK6. This binding prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth, migration, and differentiation.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,5-dimethylhexyl)-3-methoxybenzamide inhibits cell growth and induces apoptosis. In fibrotic tissues, N-(1,5-dimethylhexyl)-3-methoxybenzamide reduces collagen deposition and inhibits myofibroblast differentiation. In cardiovascular tissues, N-(1,5-dimethylhexyl)-3-methoxybenzamide improves cardiac function and reduces cardiac fibrosis.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethylhexyl)-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for the BMP signaling pathway. However, N-(1,5-dimethylhexyl)-3-methoxybenzamide has some limitations, including its low solubility in water and its potential toxicity in high concentrations.

Future Directions

There are several future directions for N-(1,5-dimethylhexyl)-3-methoxybenzamide research. One direction is to investigate the potential therapeutic applications of N-(1,5-dimethylhexyl)-3-methoxybenzamide in other diseases, such as osteoporosis and pulmonary hypertension. Another direction is to develop more potent and selective inhibitors of the BMP signaling pathway. Additionally, the combination of N-(1,5-dimethylhexyl)-3-methoxybenzamide with other therapeutic agents could be explored for potential synergistic effects. Finally, the development of N-(1,5-dimethylhexyl)-3-methoxybenzamide analogs with improved pharmacokinetic properties could enhance its therapeutic potential.

Synthesis Methods

N-(1,5-dimethylhexyl)-3-methoxybenzamide can be synthesized through a multi-step process starting with commercially available chemicals. The first step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-dimethylhexan-1-amine to obtain the corresponding amide. The final step involves the reduction of the amide with lithium aluminum hydride to yield N-(1,5-dimethylhexyl)-3-methoxybenzamide.

Scientific Research Applications

N-(1,5-dimethylhexyl)-3-methoxybenzamide has been extensively studied in various scientific research fields. In cancer research, N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and pancreatic cancer. N-(1,5-dimethylhexyl)-3-methoxybenzamide has also been shown to have anti-fibrotic effects in liver and lung fibrosis. In cardiovascular research, N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to improve cardiac function and reduce cardiac fibrosis in heart failure models.

properties

Product Name

N-(1,5-dimethylhexyl)-3-methoxybenzamide

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

3-methoxy-N-(6-methylheptan-2-yl)benzamide

InChI

InChI=1S/C16H25NO2/c1-12(2)7-5-8-13(3)17-16(18)14-9-6-10-15(11-14)19-4/h6,9-13H,5,7-8H2,1-4H3,(H,17,18)

InChI Key

KSORRBJGVNOIRB-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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